molecular formula C9H11N3O2 B7778483 N-benzyl-2-hydrazinyl-2-oxoacetamide

N-benzyl-2-hydrazinyl-2-oxoacetamide

Cat. No.: B7778483
M. Wt: 193.20 g/mol
InChI Key: MZKBYAOYXSBMSZ-UHFFFAOYSA-N
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Description

N-Benzyl-2-hydrazinyl-2-oxoacetamide is a hydrazone derivative characterized by a benzyl group attached to the nitrogen of a hydrazinyl-oxoacetamide backbone. The structure comprises a reactive hydrazinyl group, which enables diverse chemical modifications, making it a scaffold for synthesizing analogs with varied substituents.

Properties

IUPAC Name

N-benzyl-2-hydrazinyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-12-9(14)8(13)11-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKBYAOYXSBMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydrazinyl-2-oxoacetamide typically involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually require a solvent such as ethanol or methanol and are carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydrazinyl-2-oxoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxoacetamide, while reduction could produce benzyl hydrazine derivatives .

Scientific Research Applications

N-benzyl-2-hydrazinyl-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The benzyl group in N-benzyl-2-hydrazinyl-2-oxoacetamide can be substituted with electron-donating or withdrawing groups to alter solubility, stability, and bioactivity. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Benzyl 265.29 Base compound; coordination ligand
2-(2-Benzylidenehydrazino)-N-(4-methylbenzyl)-2-oxoacetamide 4-Methylbenzyl 295.34 Enhanced lipophilicity
2-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide 3-Methoxybenzylidene, 2-methoxyphenyl 355.36 Electron-donating groups; improved binding affinity
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 2-Chlorophenyl 339.18 Electrophilic reactivity; antimicrobial potential
2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide 3-Allyl-2-hydroxybenzylidene 365.39 Chelating ability for metal ions

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) enhance solubility and binding affinity to biological targets.
  • Halogen substituents (e.g., chloro in ) increase electrophilicity and antimicrobial activity.
Antimicrobial Activity
  • This compound analogs with indole or benzimidazole moieties (e.g., compounds in ) exhibit broad-spectrum antimicrobial activity. For instance, indole-containing derivatives showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Chlorinated analogs (e.g., ) demonstrated enhanced activity against Gram-negative bacteria due to increased membrane disruption .
Metal Coordination and Antifungal Effects
  • 2-(2-(2-Hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridine-2-yl)acetamide forms stable Ni(II) and Co(II) complexes, which showed MIC values of 16–64 µg/mL against Candida albicans and Aspergillus flavus . This highlights the role of the hydrazinyl group in metal chelation and antifungal activity.

Drug Design and Coordination Chemistry

  • The hydrazinyl-oxoacetamide scaffold serves as a versatile ligand for transition metals.
  • Sulfonyl and nitro derivatives (e.g., ) showed enhanced stability under acidic conditions, making them candidates for oral drug formulations.

Comparative Efficacy in Antimicrobial Screening

A comparative study of This compound and its 4-methylbenzyl analog () revealed:

  • The 4-methylbenzyl derivative had 2-fold higher activity against S. aureus (MIC = 16 µg/mL vs. 32 µg/mL for the parent compound).
  • Both compounds showed negligible toxicity to human fibroblasts at therapeutic concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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